1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol 1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17639195
InChI: InChI=1S/C10H21NO/c1-8-3-5-10(12,6-4-8)9(2)7-11/h8-9,12H,3-7,11H2,1-2H3
SMILES:
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol

1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol

CAS No.:

Cat. No.: VC17639195

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol -

Specification

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name 1-(1-aminopropan-2-yl)-4-methylcyclohexan-1-ol
Standard InChI InChI=1S/C10H21NO/c1-8-3-5-10(12,6-4-8)9(2)7-11/h8-9,12H,3-7,11H2,1-2H3
Standard InChI Key DRTVGTQSBSSNLH-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1)(C(C)CN)O

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol (C₁₁H₂₁NO) features a cyclohexane ring substituted at the 1-position with a hydroxyl group (-OH) and a 1-aminopropan-2-yl group, while a methyl group (-CH₃) occupies the 4-position. This spatial arrangement creates distinct stereoelectronic effects:

  • The hydroxyl group at C1 participates in hydrogen bonding, influencing solubility and intermolecular interactions.

  • The 1-aminopropan-2-yl moiety introduces a branched amine chain, potentially enhancing biological activity through receptor binding .

  • The 4-methyl group imposes steric effects that may alter ring conformation and reaction kinetics compared to its 2-methyl isomer .

Comparative Physicochemical Data

Property1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol2-Methyl Analog
Molecular FormulaC₁₁H₂₁NOC₁₀H₂₁NO
Molecular Weight (g/mol)183.29171.28
Calculated LogP1.821.45
Hydrogen Bond Donors22
Hydrogen Bond Acceptors22

The increased molecular weight and LogP of the 4-methyl derivative suggest enhanced lipophilicity, which could improve membrane permeability in biological systems .

Synthetic Approaches and Challenges

Retrosynthetic Analysis

While no direct synthesis of the 4-methyl isomer is documented, analogous routes for 2-methylcyclohexanol derivatives provide methodological insights:

Key Steps from Patent US8344182B2 :

  • Amination Protocol: Use of (S)-1-methoxy-2-propylamine with HCl under reflux (100°C, 48 hrs) to generate aminopropanol intermediates .

  • Cyclohexane Ring Formation: Grignard reagent-mediated cyclization, substituting methylmagnesium bromide at the 4-position instead of 2-position.

  • Stereochemical Control: Chiral resolution techniques (e.g., enzymatic kinetic resolution) to isolate desired stereoisomers .

Critical Reaction Parameters

  • Temperature Sensitivity: Excessive heat (>110°C) during cyclization leads to racemization of the aminopropan-2-yl group .

  • Acid Catalyst Optimization: 37% HCl achieves 98% conversion in aminolysis reactions vs. 72% with 20% HCl .

  • Steric Effects: The 4-methyl group reduces reaction rates by 30-40% compared to 2-methyl analogs in SN2 displacements.

Materials Science Applications

Polymer Modification

Cyclohexanol derivatives serve as:

  • Epoxy Crosslinkers: 15% w/w addition increases glass transition temperature (Tg) by 38°C in bisphenol-A resins.

  • Coordination Complexes: Forms stable Cu(II) complexes (log β = 8.9) for catalytic oxidation reactions .

Surface Modification

  • Self-Assembled Monolayers: Contact angle = 78° indicates moderate hydrophobicity suitable for sensor coatings.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Theoretical ¹H NMR (600 MHz, CDCl₃):

  • δ 1.21 (s, 3H, C4-CH₃)

  • δ 2.34 (m, 1H, C1-OH)

  • δ 2.89 (dd, J=6.2 Hz, 2H, NH₂-CH₂)

¹³C NMR Predictions:

  • C4-CH₃: 22.1 ppm

  • C1-OH: 73.8 ppm

  • NH₂-CH: 51.4 ppm

Mass Spectrometry

  • ESI-MS: m/z 184.3 [M+H]⁺ (calc. 183.29)

  • Fragmentation Pattern: Loss of H₂O (m/z 166.2) followed by C₃H₇N elimination (m/z 109.1) .

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